molecular formula C9H5ClN4 B2655266 5-(2-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile CAS No. 1352925-45-1

5-(2-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile

Cat. No. B2655266
CAS RN: 1352925-45-1
M. Wt: 204.62
InChI Key: SQJWBQYVFBSHRZ-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a triazole ring and a cyano group. In

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile is not fully understood. However, it is believed to work by inhibiting certain enzymes or proteins that are essential for the survival of microorganisms or cancer cells. It has also been shown to modulate the immune system by regulating the production of cytokines and other immune-related molecules.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to modulate the immune system by regulating the production of cytokines and other immune-related molecules.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(2-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile in lab experiments is its potent activity against microorganisms and cancer cells. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for the use of 5-(2-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile. One area of interest is its potential use as an anti-inflammatory agent. It has been shown to have anti-inflammatory activity in vitro, and further studies are needed to determine its potential use in vivo. Another area of interest is its potential use as an immunomodulator. It has been shown to modulate the immune system, and further studies are needed to determine its potential use in treating immune-related disorders. Additionally, further studies are needed to determine the potential use of this compound in treating various types of cancer and other diseases.
Overall, this compound is a promising compound that has potential applications in various fields of science. Its potent activity against microorganisms and cancer cells, as well as its ability to modulate the immune system, make it a compound of interest for future research.

Synthesis Methods

The synthesis of 5-(2-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile can be achieved through various methods. One of the most common methods is the reaction of 2-chlorobenzonitrile with sodium azide in the presence of a copper catalyst. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the Huisgen reaction, to form the triazole ring. The resulting product is then treated with a strong acid to obtain the final compound.

Scientific Research Applications

5-(2-Chlorophenyl)-2H-1,2,3-triazole-4-carbonitrile has been extensively studied for its potential applications in various fields of science. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to have potent antifungal, antibacterial, and anticancer activity. It has also been studied for its potential use as an anti-inflammatory agent and as a modulator of the immune system.

properties

IUPAC Name

5-(2-chlorophenyl)-2H-triazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN4/c10-7-4-2-1-3-6(7)9-8(5-11)12-14-13-9/h1-4H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQJWBQYVFBSHRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNN=C2C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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